molecular formula C19H23N3OS B5801464 N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide

カタログ番号 B5801464
分子量: 341.5 g/mol
InChIキー: DDVRHQIPSAMLNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for various B-cell malignancies.

作用機序

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways, such as the PI3K-AKT-mTOR and NF-κB pathways. This results in the induction of apoptosis and inhibition of proliferation in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation in B-cells in preclinical studies. It has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models. This compound has a good safety profile and is well-tolerated in preclinical studies.

実験室実験の利点と制限

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its specificity for BTK and its ability to inhibit downstream signaling pathways. However, this compound has some limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

将来の方向性

There are several future directions for the development of N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide as a therapeutic agent for B-cell malignancies. These include the optimization of its pharmacokinetic properties, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors, such as this compound, and to develop strategies to overcome this resistance.

合成法

The synthesis of N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide involves several steps, including the reaction of 3-chloroaniline with sodium methylthiolate to form 3-(methylthio)aniline, which is then reacted with 4-bromo-1-phenylpiperazine to form this compound. The final product is obtained by purification through column chromatography.

科学的研究の応用

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of proliferation in B-cells. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.

特性

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-24-18-9-5-6-16(14-18)20-19(23)15-21-10-12-22(13-11-21)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVRHQIPSAMLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。